

Ethyl 2,4-diphenylacetoacetate CAS number

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Compound of Interest

Compound Name: Ethyl 2,4-diphenylacetoacetate

Cat. No.: B1617159

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An In-depth Technical Guide to **Ethyl 2,4-diphenylacetoacetate**

CAS Number: 2901-29-3

This technical guide provides a comprehensive overview of **Ethyl 2,4-diphenylacetoacetate**, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, purification, and analytical methodologies.

Compound Identification and Properties

Ethyl 2,4-diphenylacetoacetate, registered under CAS number 2901-29-3, is a β -keto ester with significant applications in organic synthesis.^{[1][2][3][4][5]} Its structure features two phenyl groups, rendering it a valuable precursor for various heterocyclic compounds.^[1]

Table 1: Physicochemical Properties of **Ethyl 2,4-diphenylacetoacetate**

Property	Value	Source(s)
CAS Number	2901-29-3	[1][2][3][4][5]
Molecular Formula	C ₁₈ H ₁₈ O ₃	[1][2][3][4][6][7]
Molecular Weight	282.33 g/mol	[2][3][6]
IUPAC Name	ethyl 3-oxo-2,4-diphenylbutanoate	[1][4][7]
Synonyms	Ethyl α,γ-diphenylacetoacetate, Benzenebutanoic acid, β-oxo-α-phenyl-, ethyl ester	[1][7]
Typical Purity	95%	[1]

Table 2: Spectroscopic Data References for **Ethyl 2,4-diphenylacetoacetate**

Spectrum Type	Description	Source(s)
¹ H NMR	A complex multiplet between δ 7.10-7.45 ppm corresponds to the ten aromatic protons.	[1]
¹³ C NMR	Spectral data is available.	[8]
Infrared (IR)	The spectrum is expected to show prominent absorption bands for the carbonyl (C=O) groups of the ester and ketone.	[1]

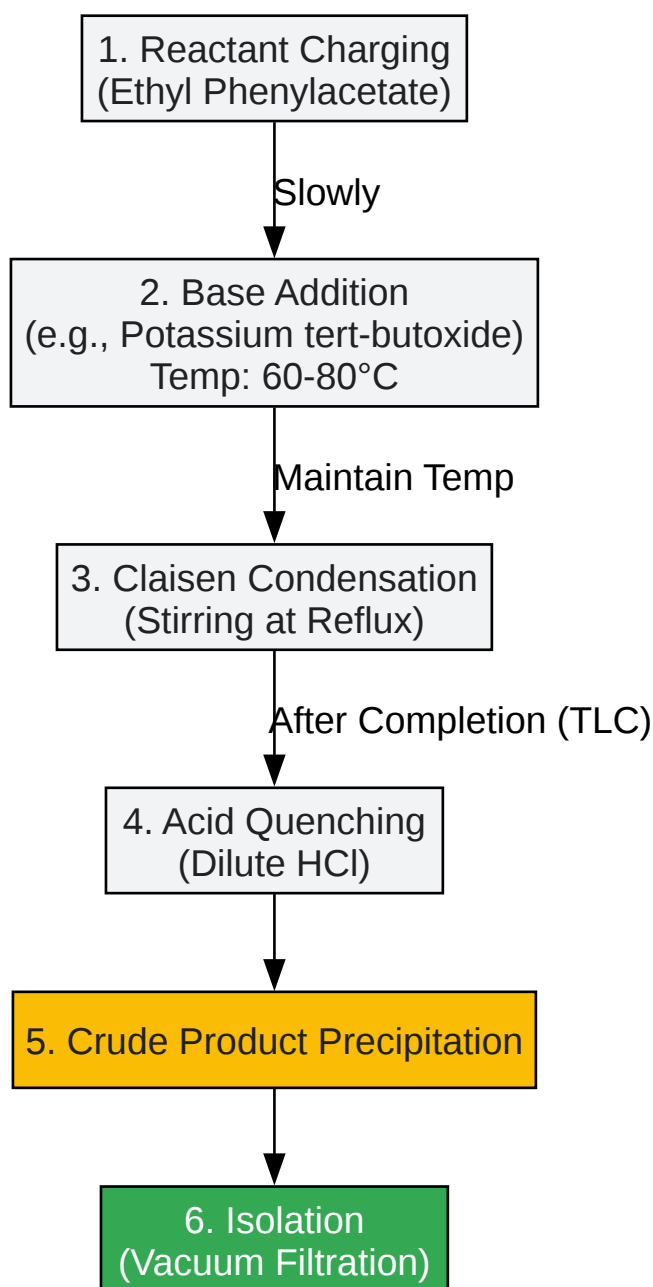
Synthesis of Ethyl 2,4-diphenylacetoacetate

The primary synthetic route to **Ethyl 2,4-diphenylacetoacetate** is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. An advanced, environmentally friendly approach involves performing this reaction under solvent-free conditions, which can reduce waste and shorten reaction times.[1]

Experimental Protocol: Claisen Condensation Synthesis

This protocol describes a general method for the synthesis of **Ethyl 2,4-diphenylacetoacetate**.

- **Reactant Preparation:** In a suitable reaction vessel, charge ethyl phenylacetate.
- **Base Addition:** Slowly add a strong base, such as potassium tert-butoxide, to the reaction vessel while maintaining controlled temperature conditions, typically between 60-80°C for reflux.^[1]
- **Reaction:** Allow the reaction to proceed with stirring for a sufficient duration to ensure completion. The progress can be monitored using an appropriate analytical technique like Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is quenched with a dilute acid, such as 0.5 M Hydrochloric Acid (HCl), to neutralize the base and precipitate the crude product.^[1]
- **Isolation:** The precipitated solid is collected by vacuum filtration.



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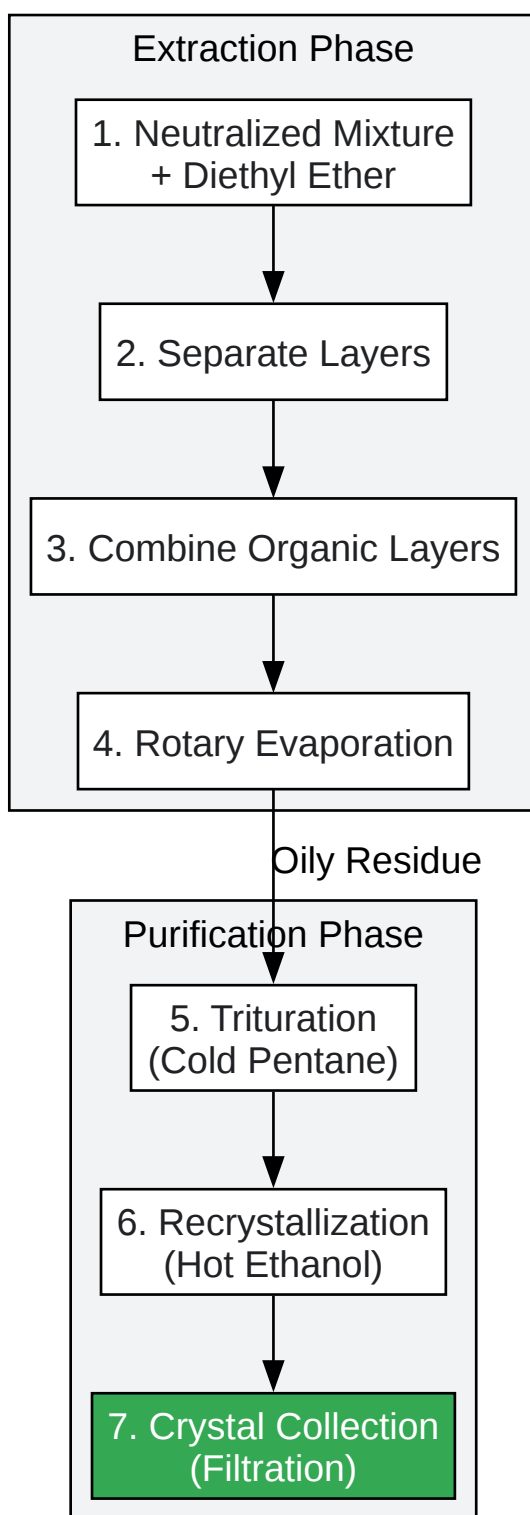
Caption: Workflow for the synthesis of **Ethyl 2,4-diphenylacetoacetate**.

Purification

Post-synthesis, the crude product requires purification to remove unreacted starting materials and by-products. A standard procedure involves extraction followed by recrystallization.

Experimental Protocol: Extraction and Recrystallization

- **Neutralization & Extraction:** The neutralized reaction mixture containing the crude precipitate is transferred to a separatory funnel. An organic solvent, such as diethyl ether, is added to extract the product. The aqueous layer is extracted multiple times to maximize recovery.^[1]
- **Drying and Solvent Removal:** The combined organic extracts are dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.^[1]
- **Solidification:** The resulting oily residue is triturated with a cold non-polar solvent, like pentane, to induce solidification.^[1]
- **Recrystallization:** For further purification, the solid is dissolved in a minimal amount of a hot solvent, commonly ethanol.^[1] The solution is then allowed to cool slowly to promote the formation of pure crystals, which are subsequently collected by filtration.



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Caption: Post-synthesis work-up and purification workflow.

Analytical Methods

To ensure the quality and purity of **Ethyl 2,4-diphenylacetoacetate**, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing purity and quantifying the compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for analyzing aromatic keto esters and should be optimized for **Ethyl 2,4-diphenylacetoacetate**.[\[9\]](#)

- Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).[\[9\]](#)
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).[\[9\]](#)
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v).[\[9\]](#)
 - Flow Rate: 1.0 mL/min.[\[9\]](#)
 - Column Temperature: 30°C.[\[9\]](#)
 - Detection Wavelength: Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λ_{max}).
 - Injection Volume: 10 μ L.[\[9\]](#)
- Sample Preparation:
 - Standards: Prepare a stock solution (e.g., 1 mg/mL) in acetonitrile and perform serial dilutions to create calibration standards.[\[9\]](#)
 - Sample: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 μ m syringe filter before injection.[\[9\]](#)

- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.[9]

Table 3: Typical Performance Characteristics of Analytical Methods for Aromatic Keto Esters[9]

Validation Parameter	HPLC-UV	GC-FID	UV-Vis Spectrophotometry
Linearity (R^2)	> 0.999	> 0.999	> 0.999
Linear Range	0.1 - 100 $\mu\text{g/mL}$	0.1 - 100 $\mu\text{g/mL}$	1 - 25 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%	97.0 - 103.0%	98.0 - 102.0%
Precision (% RSD)	< 2.0%	< 3.0%	< 2.0%
Limit of Detection (LOD)	$\sim 0.03 \mu\text{g/mL}$	$\sim 0.05 \mu\text{g/mL}$	$\sim 0.2 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.1 \mu\text{g/mL}$	$\sim 0.15 \mu\text{g/mL}$	$\sim 0.7 \mu\text{g/mL}$
Specificity	High	High	Low to Moderate

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